molecular formula C9H14N2 B1500909 1-Cyclopropylpiperidine-4-carbonitrile

1-Cyclopropylpiperidine-4-carbonitrile

Cat. No. B1500909
M. Wt: 150.22 g/mol
InChI Key: UCYYYCCUIQMDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079894B2

Procedure details

To a stirred solution of 1-cyclopropyl-4-piperidone (Alfa Aesar, 3.0 grams, 21.5 mmol) in a mixture of 1,2-dimethoxyethane (72 mL) and ethanol (2.2 mL) cooled at 0° C., was added p-toluenesulfonylmethylisocyanide (5.45 grams, 27.95 mmol). Solid potassium tertiary butoxide (5.54 grams, 49.45 mmol) was added over a period of 1 hour. The reaction mixture was stirred at this temperature for additional 1 hour and gradually warmed to room temperature. After stirring for 2 hours at this temperature, it was cooled to 0° C., diluted with brine and ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulphate and the solvent was removed under reduced pressure to obtain crude product, which was purified by slica gel column to yield 1-cyclopropyl piperidine-4-carbonitrile (1.32 grams).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step Two
Quantity
5.54 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.C1(C)C=CC(S([CH2:20][N+:21]#[C-])(=O)=O)=CC=1.CC(C)([O-])C.[K+]>COCCOC.C(O)C.[Cl-].[Na+].O.C(OCC)(=O)C>[CH:1]1([N:4]2[CH2:9][CH2:8][CH:7]([C:20]#[N:21])[CH2:6][CH2:5]2)[CH2:3][CH2:2]1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(CC1)N1CCC(CC1)=O
Name
Quantity
72 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
2.2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.45 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Step Three
Name
Quantity
5.54 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually warmed to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 2 hours at this temperature, it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by slica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)N1CCC(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 41.2%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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